molecular formula C11H6F3NO2S B1420368 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid CAS No. 762287-51-4

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid

Cat. No.: B1420368
CAS No.: 762287-51-4
M. Wt: 273.23 g/mol
InChI Key: DSHZQLTWBMTKEW-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (CAS 144059-86-9) is a heterocyclic compound with a thiazole core substituted at the 2-position by a 4-(trifluoromethyl)phenyl group and at the 5-position by a carboxylic acid moiety. Its molecular formula is C₁₂H₈F₃NO₂S, with a molecular weight of 287.256 g/mol and a melting point of 237–238°C . The trifluoromethyl group enhances electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~3–4) and influencing its reactivity and solubility . This compound is widely used in pharmaceutical research, particularly as a building block for inhibitors targeting enzymes like xanthine oxidase, relevant in gout and hyperuricemia therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that facilitate high yields and purity are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound effectively reduces the viability of breast cancer cells through the modulation of apoptotic pathways .

Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of thiazole derivatives. The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases .

Agrochemicals

Pesticide Development
Due to its trifluoromethyl group, which enhances lipophilicity and biological activity, this compound is being explored as a scaffold for developing new agrochemicals. Its derivatives have been synthesized and tested for insecticidal and fungicidal activities against various pests and pathogens affecting crops .

Material Science

Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has focused on synthesizing polymers containing thiazole units for applications in coatings and electronic materials .

Case Studies

Study FocusFindingsReference
Anticancer EffectsInduction of apoptosis in breast cancer cells; reduction of cell viability
Anti-inflammatorySignificant reduction in inflammatory markers; potential treatment for chronic inflammation
Pesticide EfficacyEffective against common agricultural pests; development of novel agrochemicals
Polymer ApplicationsImproved thermal stability and mechanical properties in polymer composites

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features Melting Point/Properties
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (Target) C₁₂H₈F₃NO₂S 287.256 144059-86-9 - 4-(Trifluoromethyl)phenyl at C2
- Carboxylic acid at C5
237–238°C
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid C₁₂H₉F₃N₂O₂S 302.270 928003-03-6 - Amino group at C2
- 3-(Trifluoromethyl)phenyl substituent
Not reported
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate C₁₄H₁₂F₃NO₂S 315.31 38471-47-5 - Ethyl ester at C5
- Methyl group at C4
Likely lower than target
2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid C₁₂H₉F₃N₂O₂S 302.28 886502-96-1 - 3-Methylphenylamino at C2
- Trifluoromethyl at C4
Not reported
2-[(4-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid C₁₁H₈FNO₂S 249.25 CID 43156419 - 4-Fluorobenzyl group at C2
- No trifluoromethyl
Not reported

Functional Group Impact on Properties

Carboxylic Acid vs. Ester Derivatives

The target compound’s carboxylic acid group (pKa ~3–4) enhances hydrogen bonding and aqueous solubility compared to its ethyl ester analog (). The ester derivative exhibits higher lipophilicity (logP ~3.5 vs. ~2.2 for the acid), making it more membrane-permeable but requiring hydrolysis in vivo for activation .

Trifluoromethyl vs. Other Substituents

  • The 4-(trifluoromethyl)phenyl group in the target compound provides strong electron-withdrawing effects, stabilizing the thiazole ring and increasing metabolic resistance compared to non-fluorinated analogs .

Amino and Sulfonamide Modifications

  • The amino-substituted analog () introduces a hydrogen bond donor, improving interactions with polar residues in enzyme active sites but reducing passive diffusion .
  • The sulfonamide derivative () adds a strong electron-withdrawing group, further acidifying the carboxylic acid (pKa ~1–2) and enhancing solubility in basic conditions .

Biological Activity

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, also known as 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, is a compound that has attracted attention due to its potential biological activities. This article explores its biological properties, particularly its anticancer activity, and discusses relevant research findings.

  • Molecular Formula : C12H8F3NO2S
  • Molecular Weight : 287.26 g/mol
  • CAS Number : 144059-86-9
  • IUPAC Name : 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those containing trifluoromethyl groups. The presence of the trifluoromethyl group has been associated with enhanced biological activity due to its influence on the compound's electronic properties and lipophilicity.

  • Mechanism of Action :
    • Compounds with similar structures have shown selective inhibition of Bcl-2-expressing human cancer cell lines. For instance, a study indicated that analogues exhibited sub-micromolar IC50 values against these cell lines, suggesting potent growth-inhibitory effects .
    • The introduction of the trifluoromethyl group in the para position of phenolic rings has been reported to increase potency for inhibiting specific biological targets, such as reverse transcriptase .
  • Case Studies :
    • A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. Some compounds demonstrated moderate to high inhibitory effects, particularly against A-549 lung cancer cells .
    • In another study focused on thiazole derivatives, compounds were tested against multiple cancer cell lines with varying degrees of success; certain derivatives showed promising results in enhancing cell death in cancerous cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The following factors have been identified as significant:

  • Substituent Effects : The trifluoromethyl group contributes to increased hydrophobic interactions, which can enhance binding affinity to target proteins.
  • Positioning of Functional Groups : Variations in the positioning of substituents on the phenyl ring can significantly affect the compound's biological activity, as seen in studies where different analogues exhibited varying levels of potency against Bcl-2 inhibitors .

Data Table: Summary of Biological Activities

CompoundCell Line TestedIC50 (µM)Comments
5kMDA-MB-2310.31Potent Bcl-2 inhibitor
5lHeLa0.7Selective activity
7fA-549ModerateEnhanced growth inhibition
ControlJurkatN/ANegative control

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, and what factors influence yield optimization?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted phenyl precursors and thiazole intermediates. Key steps include:

  • Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and improving regioselectivity (e.g., cyclization of trifluoromethylphenyl precursors with thiazole-5-carboxylic acid derivatives) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acid catalysts (e.g., H₂SO₄) facilitate cyclization .
  • Purification : Recrystallization from ethanol/water mixtures yields >95% purity. Yield optimization depends on reaction temperature (80–120°C) and stoichiometric control of trifluoromethylphenyl reactants .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., trifluoromethyl group at C4-phenyl: δ ~120–125 ppm for CF₃ in ¹³C) .
    • FTIR : Identifies carboxylic acid C=O stretching (1680–1720 cm⁻¹) and thiazole ring vibrations (1520–1560 cm⁻¹) .
  • Chromatography :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between phenyl and thiazole moieties: ~5–15°) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or biological interactions?

Methodological Answer:

  • Reaction path optimization : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for synthesis routes, reducing trial-and-error experimentation .
  • Docking studies : Molecular dynamics simulations evaluate binding affinities to target proteins (e.g., kinases or enzymes with hydrophobic active sites), leveraging the trifluoromethyl group’s electron-withdrawing properties .
  • Solubility prediction : COSMO-RS models estimate solubility in biological buffers, guiding formulation for in vitro assays .

Q. How should researchers address discrepancies in crystallographic data between similar derivatives?

Methodological Answer: Discrepancies in bond lengths or packing motifs may arise from:

  • Substituent effects : Compare with structurally analogous compounds (e.g., ethyl 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate vs. methyl-substituted thiazole derivatives ).
  • Crystallization conditions : Solvent polarity (e.g., DMSO vs. ethanol) influences hydrogen bonding and π-π stacking. Repeating experiments under varied conditions (temperature, solvent) validates reproducibility .
  • Data refinement : Use software like SHELXL to re-analyze diffraction data, ensuring thermal displacement parameters are accurately modeled .

Q. What strategies optimize the compound’s solubility for pharmacological assays without structural modification?

Methodological Answer:

  • Salt formation : React with sodium bicarbonate to generate water-soluble carboxylate salts .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro studies, balancing solubility and biocompatibility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-5-8(18-9)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHZQLTWBMTKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (28 mg, 0.09 mmol.) and LiOH (5.0 mg, 0.12 mmol) were diluted with THF/H2O=1:1 (1 mL), and then stirred for 3 hrs at room temperature. The mixture was acidified with 1N HCl, concentrated under reduced pressure, and diluted with EtOAc and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude title compound as a yellow solid (23 mg, 91%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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